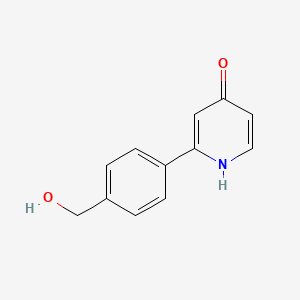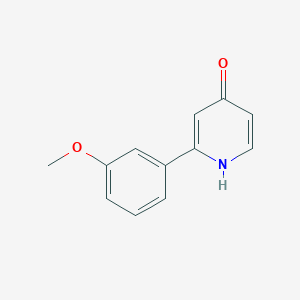
5-Hydroxy-2-(3-methoxyphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(3-methoxyphenyl)pyridine, or 5-OH-MP, is a chemical compound that is widely used in scientific research. It is a colorless solid with a molecular weight of 162.2 g/mol and a melting point of 117-118 °C. 5-OH-MP is a derivative of pyridine, a heterocyclic aromatic compound found in many organic compounds. 5-OH-MP has a wide range of applications in scientific research, including as a reagent for synthesis, as a catalyst, and as a biochemical and physiological effector.
Mecanismo De Acción
The mechanism of action of 5-OH-MP is not well understood. However, it is believed that 5-OH-MP binds to the active sites of enzymes, receptors, and other proteins and modulates their activity. 5-OH-MP may also interact with other molecules, such as DNA, to alter their structure and function.
Biochemical and Physiological Effects
5-OH-MP has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and other proteins. In particular, 5-OH-MP has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. 5-OH-MP has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-OH-MP has also been found to modulate the activity of the serotonin transporter, which is involved in the reuptake of the neurotransmitter serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-OH-MP in lab experiments has several advantages. It is a relatively inexpensive reagent, and the reaction conditions for its synthesis are mild. 5-OH-MP is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 5-OH-MP in lab experiments is that its mechanism of action is not well understood. Therefore, it is difficult to predict the effects of 5-OH-MP on enzymes, receptors, and other proteins.
Direcciones Futuras
The future of 5-OH-MP research is promising. Future research could focus on elucidating the mechanism of action of 5-OH-MP and further exploring its biochemical and physiological effects. Additionally, research could be conducted to explore the potential therapeutic applications of 5-OH-MP, such as its use as an anti-inflammatory or an antidepressant. Finally, research could be conducted to explore the potential toxicity of 5-OH-MP and to develop methods for its safe and effective use in lab experiments.
Métodos De Síntesis
5-OH-MP can be synthesized from pyridine and 3-methoxyphenol. This reaction is typically performed in aqueous solution with a base, such as sodium hydroxide or potassium hydroxide, to catalyze the reaction. The reaction is typically carried out at room temperature, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Aplicaciones Científicas De Investigación
5-OH-MP has a wide range of applications in scientific research. It is commonly used as a reagent for synthesis, as a catalyst, and as a biochemical and physiological effector. 5-OH-MP is often used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds, such as pyridines, amines, and carboxylic acids. 5-OH-MP is also used as a catalyst in a variety of reactions, such as the Friedel-Crafts alkylation of aromatic compounds. 5-OH-MP is also used as a biochemical and physiological effector, as it has been found to modulate the activity of enzymes, receptors, and other proteins.
Propiedades
IUPAC Name |
6-(3-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)12-6-5-10(14)8-13-12/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTASFXMZJGDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692467 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)pyridin-3-ol | |
CAS RN |
1255637-25-2 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














